2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
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Overview
Description
2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is structurally related to folate analogs and has significant implications in medicinal chemistry, particularly in the development of antineoplastic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid typically involves multi-step organic synthesisThe reaction conditions often require the use of peptide coupling agents such as diethylphosphorocyanidate (DEPC) and are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrrolo[2,3-d]pyrimidine core, leading to different structural analogs.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acid derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential as an antineoplastic agent, particularly in the treatment of various cancers.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes involved in nucleotide synthesis. It binds to and inhibits thymidylate synthase (TS), an enzyme that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A well-known antineoplastic agent with a similar pyrrolo[2,3-d]pyrimidine core.
Methotrexate: Another folate analog used in cancer treatment.
Raltitrexed: A thymidylate synthase inhibitor with structural similarities.
Uniqueness
2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid is unique due to its specific structural modifications, which enhance its binding affinity and specificity for thymidylate synthase. This makes it a promising candidate for further development as an antineoplastic agent .
Properties
Molecular Formula |
C20H21N5O7 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N5O7/c21-20-24-15-14(18(30)25-20)11(17(29)23-15)6-3-9-1-4-10(5-2-9)16(28)22-12(19(31)32)7-8-13(26)27/h1-2,4-5,11-12H,3,6-8H2,(H,22,28)(H,26,27)(H,31,32)(H4,21,23,24,25,29,30) |
InChI Key |
YVRHJHKPTURIID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2C3=C(NC2=O)N=C(NC3=O)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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